molecular formula C13H13O4P B085582 Diphenyl methyl phosphate CAS No. 115-89-9

Diphenyl methyl phosphate

Cat. No. B085582
CAS RN: 115-89-9
M. Wt: 264.21 g/mol
InChI Key: VOWPVJACXJNHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diphenyl methyl phosphate involves chemical reactions that are intricately designed to form this specific ester. One approach to synthesizing organophosphate compounds, including diphenyl phosphate derivatives, involves the reaction of phenol with phosphorus oxychloride in the presence of anhydrous aluminum trichloride as a catalyst, under controlled reaction conditions (Gao Cun-sheng, 2012). The methodology and conditions such as temperature, catalyst amount, and reaction time play crucial roles in achieving the desired product yield and purity.

Molecular Structure Analysis

Molecular structure analysis of diphenyl methyl phosphate reveals insights into its chemical characteristics and behavior. Studies on related compounds, such as diphenyl phosphate, show that these molecules can participate in forming metal-organic hybrids, indicating a potential for complex formation due to their structural attributes (Rajdip Dey et al., 2013). The molecular structure influences its reactivity, solubility, and interaction with other molecules, including metals and organics.

Chemical Reactions and Properties

Diphenyl methyl phosphate, like its analogs, undergoes various chemical reactions that underline its reactivity and application potential. For instance, its involvement in the ring-opening polymerization (ROP) of cyclic carbonates showcases its catalytic capabilities, leading to the production of polycarbonates with narrow polydispersity indices (Kosuke Makiguchi et al., 2013). These reactions emphasize the compound's utility in synthesizing polymers and other high-value chemical products.

Physical Properties Analysis

The physical properties of diphenyl methyl phosphate, including melting point, boiling point, viscosity, and solubility, are crucial for its handling and application in various industries. Studies on closely related compounds provide detailed insights into their physicochemical properties, which are instrumental in understanding the behavior of diphenyl methyl phosphate in different environments (Alexander Apelblat & Ayala Sahar, 1974).

Scientific Research Applications

It’s worth noting that phosphinic acids and their derivatives, which are related to phosphates like Diphenyl methyl phosphate, have been studied for their potential biological applications . They are considered bioisosteric groups, meaning they can induce similar biological responses as other groups or substituents . This makes them useful in the development of new medicines or crop protection chemicals .

“Diphenyl methyl phosphate” is a chemical compound with the formula C13H13O4P . While specific applications are not readily available in the sources I have access to, related compounds such as phosphinates and phosphonates have been studied for their potential applications .

  • Bioisosteric Groups in Drug Design : Phosphinic acids and their derivatives, which are related to phosphates like Diphenyl methyl phosphate, are considered bioisosteric groups . This means they can induce similar biological responses as other groups or substituents . This property makes them useful in the development of new medicines .

  • Crop Protection Chemicals : Phosphinic acids and their derivatives are also used in the development of crop protection chemicals . They can help protect crops from pests and diseases, contributing to increased agricultural productivity .

  • Hydrolysis Studies : Methyl dialkylphosphinates, which are related to Diphenyl methyl phosphate, have been used in studies of acid-catalyzed hydrolysis . These studies can provide valuable insights into the reactivity and stability of these compounds .

  • Michael Addition Reactions : Diphenyl phosphonate, another related compound, has been used in studies of Michael addition reactions . These reactions are a type of conjugate addition that is fundamental to organic chemistry .

“Diphenyl methyl phosphate” is a chemical compound with the formula C13H13O4P . While specific applications are not readily available in the sources I have access to, related compounds such as phosphinates and phosphonates have been studied for their potential applications .

  • Bioisosteric Groups in Drug Design : Phosphinic acids and their derivatives, which are related to phosphates like Diphenyl methyl phosphate, are considered bioisosteric groups . This means they can induce similar biological responses as other groups or substituents . This property makes them useful in the development of new medicines .

  • Crop Protection Chemicals : Phosphinic acids and their derivatives are also used in the development of crop protection chemicals . They can help protect crops from pests and diseases, contributing to increased agricultural productivity .

  • Hydrolysis Studies : Methyl dialkylphosphinates, which are related to Diphenyl methyl phosphate, have been used in studies of acid-catalyzed hydrolysis . These studies can provide valuable insights into the reactivity and stability of these compounds .

  • Michael Addition Reactions : Diphenyl phosphonate, another related compound, has been used in studies of Michael addition reactions . These reactions are a type of conjugate addition that is fundamental to organic chemistry .

Safety And Hazards

Diphenyl methyl phosphate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

methyl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O4P/c1-15-18(14,16-12-8-4-2-5-9-12)17-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWPVJACXJNHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059432
Record name Phosphoric acid, methyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; [Hawley]
Record name Methyl diphenyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6090
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

960 ug/l @ 24 °C in water /Practical/
Record name METHYL DIPHENYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2576
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.225-1.235 @ 25 °C
Record name METHYL DIPHENYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2576
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000116 [mmHg]
Record name Methyl diphenyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6090
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Diphenyl methyl phosphate

Color/Form

CLEAR, OILY LIQ

CAS RN

115-89-9
Record name Methyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl diphenyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl methyl phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, methyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, methyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYL METHYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RU4VED06P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL DIPHENYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2576
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl methyl phosphate
Reactant of Route 2
Reactant of Route 2
Diphenyl methyl phosphate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diphenyl methyl phosphate
Reactant of Route 4
Reactant of Route 4
Diphenyl methyl phosphate
Reactant of Route 5
Reactant of Route 5
Diphenyl methyl phosphate
Reactant of Route 6
Reactant of Route 6
Diphenyl methyl phosphate

Citations

For This Compound
53
Citations
H Cho, IS Cho, MW Huh, YS Cho… - Textile Science and …, 1989 - koreascience.kr
… In the synthesis of diphenyl methyl phosphate (DPMP) and diphenyl ethyl phosphate (DPEP) which served as flame retardant for PET, the process using nitrogen current to expel HCl …
Number of citations: 0 koreascience.kr
A Apelblat - Journal of Inorganic and Nuclear Chemistry, 1970 - Elsevier
… activity coefficients and excess thermodynamic functions at infinite dilution were evaluated from gas chromatographic measurements for a number of binary diphenyl methyl phosphate…
Number of citations: 7 www.sciencedirect.com
DW Osborne - The Journal of Organic Chemistry, 1964 - ACS Publications
… The Arrhenius thermodynamic parameters of the reaction of diphenyl methyl phosphate (I, X … Synthesis of Diphenyl Methyl Phosphate.—To a solution of 53.7 g. (0.20 mole) ofdiphenyl …
Number of citations: 7 pubs.acs.org
OB Jonsson, E Dyremark, UL Nilsson - Journal of Chromatography B …, 2001 - Elsevier
… Diphenyl methyl phosphate was used as an internal volumetric standard and was added to … (>98%), except for diphenyl methyl phosphate. The latter compound was purified from a …
Number of citations: 41 www.sciencedirect.com
AM Saboori, DM Lang, DS Newcombe - Chemico-biological interactions, 1991 - Elsevier
… Diphenyl phosphate with its strong negative charge is not a potent inhibitor (Ki = 1 x 10 -4 M), whereas if its negative charge is neutralized, as in diphenyl methyl phosphate, its capacity …
Number of citations: 70 www.sciencedirect.com
A Apelblat - Journal of the Chemical Society B: Physical Organic, 1969 - pubs.rsc.org
… Diphenyl methyl phosphate (DPMP) and trimethyl thiophosphate (TMTP) were obtained from Aldrich Chemical Co., and tri-n-butyl phosphate (TNBP) from Hopkin and Williams. These …
Number of citations: 10 pubs.rsc.org
N Amini, C Crescenzi - Journal of Chromatography B, 2003 - Elsevier
… and diphenyl methyl phosphate were purchased from Aldrich (Milwaukee, WI, USA). All the solvents and compounds, except for the internal standard diphenyl methyl phosphate with a …
Number of citations: 71 www.sciencedirect.com
J Björklund, S Isetun, U Nilsson - Rapid communications in …, 2004 - Wiley Online Library
… An internal surrogate standard, 100 ng of diphenyl methyl phosphate, was added to each filter prior to extraction. The filters were extracted in dichloromethane for 2 × 20 min in an …
L Wang, Q Xiao, M Yuan, S Lu - Environmental Science & …, 2022 - ACS Publications
… (diphenyl methyl phosphate ion) of peak 1. Thus, peak 2 was identified as nonylated diphenyl methyl phosphate (… as pentylated diphenyl methyl phosphate (DPeDPMP) and dinonylated …
Number of citations: 5 pubs.acs.org
KS Annakutty, K Kishore - Die Makromolekulare Chemie …, 1991 - Wiley Online Library
… 5 b) of one of these fractions corresponds to diphenyl methyl phosphate (doublet at 6 = 3,9, 'JPH + 11 Hz and singlet at 6 = 7,2), and the other fraction corresponds to a mixture of …
Number of citations: 30 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.